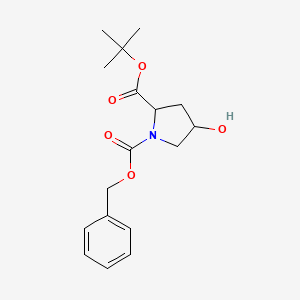
S-pentyl pentane-1-sulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-pentyl pentane-1-sulfinothioate is an organosulfur compound with the molecular formula C10H22OS2 It is a member of the sulfinothioate family, which are compounds containing a sulfinothioate functional group (R-S(O)-S-R’)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-pentyl pentane-1-sulfinothioate can be synthesized through the oxidation of disulfides to thiolsulfinates. One method involves the use of hydrogen peroxide and a cyclic seleninate ester catalyst . The reaction typically proceeds under mild conditions, making it suitable for the preparation of thiolsulfinates from a variety of disulfides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
S-pentyl pentane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced back to disulfides or thiols.
Substitution: The sulfinothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfinothioate group under appropriate conditions.
Major Products Formed
Oxidation: Sulfonates.
Reduction: Disulfides or thiols.
Substitution: Various substituted sulfinothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-pentyl pentane-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It can be used to study the effects of sulfinothioates on biological systems, including their potential as antioxidants.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-pentyl pentane-1-sulfinothioate involves its ability to undergo redox reactions. The sulfinothioate group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-methyl methanesulfinothioate
- S-ethyl ethanesulfinothioate
- S-propyl propanesulfinothioate
Uniqueness
S-pentyl pentane-1-sulfinothioate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it distinct from other sulfinothioates with shorter carbon chains, potentially offering different applications and benefits in various fields.
Eigenschaften
CAS-Nummer |
84549-06-4 |
|---|---|
Molekularformel |
C10H22OS2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
1-pentylsulfinylsulfanylpentane |
InChI |
InChI=1S/C10H22OS2/c1-3-5-7-9-12-13(11)10-8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
UXGUHQNYRZMSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSS(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)


![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)


![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)


